molecular formula C3H7Cl2OP B074185 Isopropylphosphonic dichloride CAS No. 1498-46-0

Isopropylphosphonic dichloride

Cat. No.: B074185
CAS No.: 1498-46-0
M. Wt: 160.96 g/mol
InChI Key: KLHAQQISVPLKAI-UHFFFAOYSA-N
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Description

Isopropylphosphonic dichloride is an organophosphorus compound with the molecular formula C3H7Cl2OP. It is a colorless liquid that is used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the phosphorus atom, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of diethylisopropylphosphonate with phosphorus pentachloride or trichlorophosphate at elevated temperatures (around 110°C) for several hours . Another method includes the reduction of the aluminum chloride-phosphorus trichloride-isopropyl chloride complex with finely powdered antimony in diethyl phthalate solution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Isopropylphosphonic dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Phosphonates: Formed from substitution reactions with alcohols.

    Phosphoramidates: Formed from substitution reactions with amines.

    Phosphonothioates: Formed from substitution reactions with thiols.

    Isopropylphosphonic Acid: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of isopropylphosphonic dichloride involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Uniqueness: Isopropylphosphonic dichloride is unique due to its specific reactivity profile and the steric effects imparted by the isopropyl group. This makes it particularly useful in the synthesis of certain organophosphorus compounds where other alkylphosphonous dichlorides may not be as effective .

Properties

IUPAC Name

2-dichlorophosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2OP/c1-3(2)7(4,5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHAQQISVPLKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383154
Record name Isopropylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498-46-0
Record name Isopropylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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